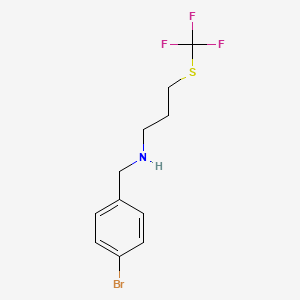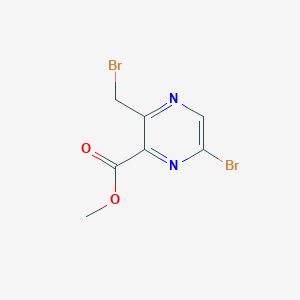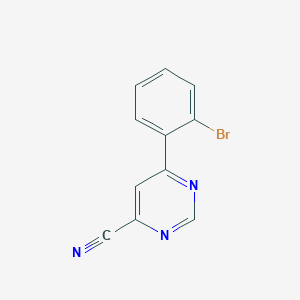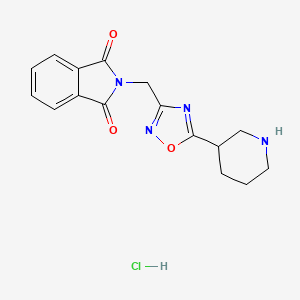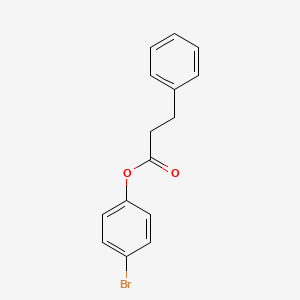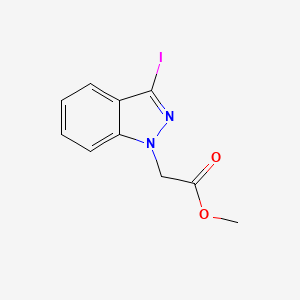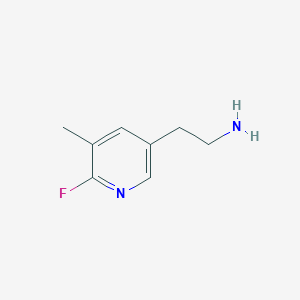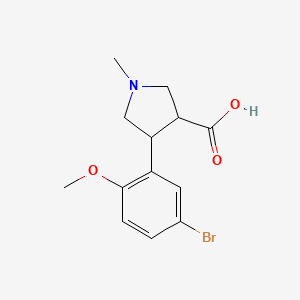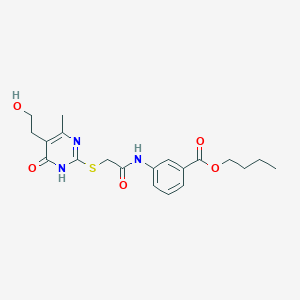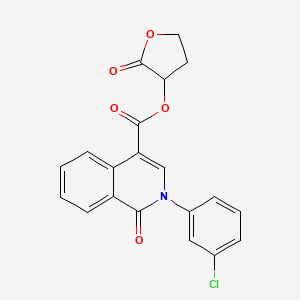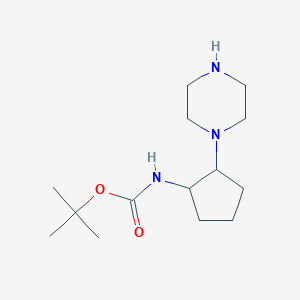
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a fluorophenyl group, and a hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone intermediate.
Cyclization Reaction: The hydrazone intermediate is then subjected to a cyclization reaction with 6-methyl-1,2,4-triazin-3(2H)-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced hydrazinyl-triazine derivatives.
Substitution: Formation of substituted fluorophenyl-triazine derivatives.
Scientific Research Applications
(E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Materials Science: Investigation of its properties as a building block for the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Evaluation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: Potential use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-(1-phenylethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Lacks the fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
(E)-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one: Contains a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring in (E)-5-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique electronic properties to the compound, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H12FN5O |
|---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
5-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H12FN5O/c1-7(9-3-5-10(13)6-4-9)15-17-11-8(2)16-18-12(19)14-11/h3-6H,1-2H3,(H2,14,17,18,19)/b15-7+ |
InChI Key |
OTMCJMSWLXYEQH-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C(\C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Cyclopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14868062.png)
